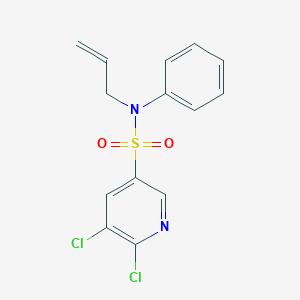

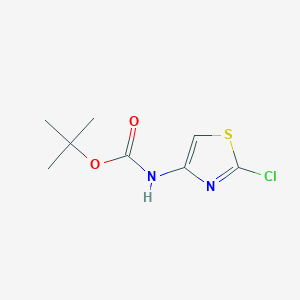

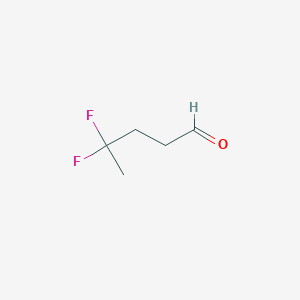

![molecular formula C22H15ClFN7O B2454438 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1006305-74-3](/img/structure/B2454438.png)

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It’s part of a larger group of heterocyclic pyrimidine compounds, which are an essential base component of the genetic material of deoxyribonucleic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . In another study, four series of new pyrazolo [3,4- d ]pyrimidine derivatives were designed and synthesized with both green and conventional methods .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using spectroscopic methods . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, in both techniques, conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Aplicaciones Científicas De Investigación

Anticancer Activity

Research has focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their potent anticancer activity. For instance, studies have demonstrated that compounds structurally related to N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide exhibit marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers, displaying promising anticancer activity (Huang et al., 2020). Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown significant antitumor activity on different cell lines, highlighting their potential as antitumor agents (Kandeel et al., 2012).

Antimicrobial and Anti-inflammatory Applications

Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016). Additionally, thiazolopyrimidine derivatives have been developed and assessed for their antinociceptive and anti-inflammatory properties, demonstrating significant activity and highlighting their potential therapeutic applications (Selvam et al., 2012).

Imaging and Diagnostic Applications

Some derivatives of pyrazolo[3,4-d]pyrimidines have been explored as potential PET imaging agents for tumor detection. Novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their use in imaging tumors, showing promising results in vitro and in vivo (Xu et al., 2011). These findings suggest the potential of these compounds in enhancing the detection and diagnosis of cancer through advanced imaging techniques.

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For example, two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI 50 values ranging from 0.018 to 9.98 μM . Moreover, the enzymatic assessment of the most active derivatives against EGFR tyrosine kinase showed significant inhibitory activities .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, this compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties and, after oral dosing, showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Propiedades

IUPAC Name |

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)16-7-2-3-8-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-6-4-5-14(23)10-15/h2-12H,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUCLVMDHCLPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2454359.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)

![2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2454365.png)

![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2454374.png)